molecular formula C5H10O4 B583558 2-deoxy-D-ribose-1-13C CAS No. 478511-57-8

2-deoxy-D-ribose-1-13C

Cat. No.: B583558
CAS No.: 478511-57-8
M. Wt: 135.123
InChI Key: ASJSAQIRZKANQN-VCIQXELJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-deoxy-D-ribose-1-13C: is a labeled form of 2-deoxy-D-ribose, a deoxypentose sugar. The “13C” denotes the presence of a carbon-13 isotope at the first carbon position, which is useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy. This compound is significant in the study of metabolic pathways and the synthesis of nucleosides.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-deoxy-D-ribose-1-13C typically involves the incorporation of the carbon-13 isotope into the ribose structure. One common method is the reduction of 2-deoxy-D-ribose-5-phosphate using labeled reducing agents. The reaction conditions often require a controlled environment to ensure the incorporation of the isotope at the desired position.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled precursors. The process includes the fermentation of glucose with labeled carbon sources, followed by chemical or enzymatic conversion to the desired product. The production process is optimized to maximize yield and purity, ensuring the compound is suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-deoxy-D-ribose-1-13C undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-deoxy-D-ribonolactone.

    Reduction: Reduction reactions can convert it to 2-deoxy-D-ribitol.

    Substitution: It can participate in substitution reactions to form nucleosides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: 2-deoxy-D-ribonolactone.

    Reduction: 2-deoxy-D-ribitol.

    Substitution: Various nucleosides, depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2-deoxy-D-ribose-1-13C is used in the synthesis of labeled nucleosides and nucleotides, which are essential for studying DNA and RNA structures and functions.

Biology: In biological research, this compound helps trace metabolic pathways and understand the role of deoxyribose in cellular processes.

Medicine: It is used in the development of antiviral and anticancer drugs, where labeled nucleosides are crucial for tracking drug metabolism and efficacy.

Industry: In the pharmaceutical industry, this compound is used in the production of diagnostic agents and therapeutic compounds.

Mechanism of Action

The mechanism of action of 2-deoxy-D-ribose-1-13C involves its incorporation into nucleic acids. The labeled carbon allows researchers to track the compound through various biochemical pathways using NMR spectroscopy. This helps in understanding the synthesis and degradation of nucleic acids and the role of deoxyribose in these processes.

Comparison with Similar Compounds

    2-deoxy-D-ribose: The unlabeled form of the compound.

    2-deoxy-D-arabinose: A stereoisomer of 2-deoxy-D-ribose.

    D-ribose: The parent compound from which 2-deoxy-D-ribose is derived.

Uniqueness: 2-deoxy-D-ribose-1-13C is unique due to the presence of the carbon-13 isotope, which makes it particularly useful in NMR studies. This labeling allows for precise tracking and analysis of metabolic pathways, providing insights that are not possible with the unlabeled compound.

Properties

IUPAC Name

(4S,5R)-(213C)oxane-2,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c6-3-1-5(8)9-2-4(3)7/h3-8H,1-2H2/t3-,4+,5?/m0/s1/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQAVWAHRUNNPG-PHMCFYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(COC1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](CO[13CH]1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.